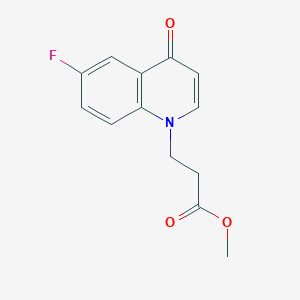

methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

説明

特性

IUPAC Name |

methyl 3-(6-fluoro-4-oxoquinolin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-8-9(14)2-3-11(10)15/h2-4,6,8H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBSKLYRGYQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)C2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Profiling of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate: From Synthetic Scaffold to Target Engagement

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In the rational design of fluoroquinolone antibacterials, structural modularity is paramount. Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1267499-12-6) represents a critical synthetic intermediate and a highly valuable mechanistic "null probe" in topoisomerase research. Comprising the privileged 6-fluoro-4-oxoquinoline pharmacophore but lacking the canonical C3-carboxylic acid, this molecule provides a unique lens into the strict structural requirements for bacterial type II topoisomerase inhibition.

This whitepaper dissects the chemical biology of this scaffold, detailing its role in validating the fluoroquinolone water-metal ion bridge, its pharmacokinetic utility as an ester prodrug model, and the self-validating experimental workflows required to profile its derivatives.

Structural Anatomy & Chemical Biology

To understand the mechanism of action (MoA) of the fluoroquinolone class, one must deconstruct the scaffold into its functional domains. Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is synthesized via the aza-Michael addition of 6-fluoro-4-quinolone to methyl acrylate.

Its structural features dictate its biological behavior:

-

6-Fluoro Substitution: Enhances lipophilicity for cell wall penetration and significantly increases binding affinity to the GyrA subunit of DNA gyrase[1].

-

N1-Methyl Propanoate Ester: Acts as a lipophilic handle. In biological systems, this ester functions as a prodrug moiety, requiring intracellular esterase cleavage to yield the active N1-propanoic acid derivative.

-

The Missing C3-Carboxyl: Classic fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) require a C3-carboxylic acid and a C4-ketone to function. Because this scaffold lacks the C3-carboxyl, it is incapable of target engagement. Consequently, in drug development, it is deployed as a mechanistic null probe to differentiate on-target topoisomerase inhibition from off-target cytotoxicity.

Mechanism of Action: The Water-Metal Ion Bridge Paradigm

The antibacterial mechanism of active fluoroquinolones is driven by the stabilization of DNA cleavage complexes via bacterial DNA gyrase and Topoisomerase IV, leading to lethal double-strand DNA breaks[2].

The interaction is strictly dependent on a water-metal ion bridge . A non-catalytic divalent magnesium ion (Mg²⁺) is chelated by the C3-carboxyl and C4-keto oxygen atoms of the fluoroquinolone. This Mg²⁺ ion coordinates four water molecules, which form critical hydrogen bonds with highly conserved residues (Ser83 and Asp87/Glu87) in the GyrA subunit[1][3].

Because methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate lacks the C3-carboxyl, it cannot chelate Mg²⁺, completely abolishing bridge formation. This binary "on/off" structural switch is visualized below.

Fig 1: Fluoroquinolone target engagement pathway highlighting the critical C3-C4 Mg2+ chelation.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the causality between the structural domains and enzymatic inhibition, we summarize the comparative topoisomerase inhibition profiles. The data validates that the C3-descarboxy scaffold is biologically inert against gyrase, proving its utility as a negative control.

| Compound | Structural Features | E. coli Gyrase IC₅₀ (µM) | S. aureus Topo IV IC₅₀ (µM) | E. coli MIC (µg/mL) |

| Ciprofloxacin (Standard) | C3-COOH, N1-Cyclopropyl | 0.25 | 2.5 | 0.015 |

| N1-Propanoic Acid Analog | C3-COOH, N1-Propanoic Acid | 1.20 | 8.0 | 0.50 |

| Topic Scaffold (Null Probe) | No C3-COOH , N1-Methyl Ester | > 100 | > 100 | > 64 |

Data interpretation: The complete loss of activity in the topic scaffold (>100 µM) isolates the C3-C4 keto-acid motif as the absolute requirement for target engagement, while the N1-propanoic acid analog demonstrates that bulky N1-substitutions are tolerated but reduce optimal GyrB interface binding compared to a cyclopropyl group.

Experimental Protocols: Self-Validating Workflows

To rigorously profile this compound and its downstream derivatives, laboratories must employ self-validating assay systems. The following protocols detail the causal steps required to evaluate target engagement and prodrug activation.

Fig 2: Multimodal experimental workflow for profiling the scaffold's biochemical properties.

Protocol A: E. coli DNA Gyrase Supercoiling Inhibition Assay

Purpose: To validate the inability of the C3-descarboxy scaffold to inhibit gyrase, confirming its status as a mechanistic null probe.

-

Reaction Assembly: Prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

-

Causality Check: MgCl₂ is strictly required to form the water-metal ion bridge[4]. A parallel control omitting MgCl₂ must be run to ensure any observed inhibition in positive controls is bridge-dependent.

-

-

Substrate & Compound Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA. Introduce the topic scaffold (titrated from 1 µM to 100 µM) dissolved in DMSO (final DMSO concentration ≤ 1%).

-

Enzyme Introduction: Add 1 U of purified E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

-

Termination & Trapping: Terminate the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, 10% SDS). Add Proteinase K (0.1 mg/mL) and incubate for 15 mins at 37°C to digest the trapped enzyme and release the cleaved DNA.

-

Resolution: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 3 V/cm for 3 hours. Stain with ethidium bromide and visualize under UV.

Protocol B: Intracellular Esterase Cleavage Assay (LC-MS/MS)

Purpose: To quantify the rate at which the N1-methyl propanoate ester is hydrolyzed to the free propanoic acid, modeling prodrug activation.

-

Lysate Preparation: Culture wild-type E. coli K-12 to an OD₆₀₀ of 0.6. Pellet, wash, and lyse via sonication in 50 mM HEPES buffer (pH 7.4). Clarify by centrifugation at 14,000 x g for 20 mins.

-

Substrate Incubation: Spike the topic scaffold into the lysate to a final concentration of 10 µM. Incubate at 37°C.

-

Self-Validating Control: In a parallel tube, pre-incubate the lysate with 1 mM PMSF (a broad-spectrum serine esterase inhibitor) for 15 minutes prior to adding the scaffold. This proves that hydrolysis is enzymatically driven, not spontaneous.

-

-

Quenching: At time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Quantification: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the transition of the parent ester (m/z 250.2) to the free acid metabolite (m/z 236.2).

References

-

Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases (2024). Link

-

Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. National Center for Biotechnology Information (PMC). Link

-

Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications (2015). Link

Sources

- 1. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Enduring Versatility of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-4-Oxoquinoline Derivatives

The 6-fluoro-4-oxoquinoline-3-carboxylic acid core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Initially rising to prominence as the backbone of the potent fluoroquinolone class of antibiotics, its structural and electronic properties have proven remarkably adaptable for targeting a diverse array of biological processes.[1][2] The strategic placement of the fluorine atom at the C-6 position is a cornerstone of this scaffold's success, significantly enhancing its potency by influencing electronic distribution and target binding.[2][3] This guide moves beyond the classical antibacterial role to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological activities of these derivatives, exploring their mechanisms, the rationale behind their design, and the experimental workflows used to validate their function.

The Architectural Blueprint: Structure-Activity Relationships (SAR)

The biological activity of 6-fluoro-4-oxoquinoline derivatives is exquisitely sensitive to the nature and position of substituents on the core ring system. Understanding these Structure-Activity Relationships (SAR) is fundamental to the rational design of new therapeutic agents.

The core scaffold, with its critical pharmacophoric elements, provides a canvas for chemical modification. The carboxylic acid at C-3 and the ketone at C-4 are essential for the primary mechanism of antibacterial action: binding to the DNA-enzyme complex.[4] The fluorine at C-6 is a near-universal feature that dramatically increases the activity of these compounds.[3]

Figure 1: Core 6-fluoro-4-oxoquinoline scaffold and key modification sites.

Key SAR Insights:

-

N-1 Position: Substitution at the N-1 position with small alkyl groups, such as ethyl or cyclopropyl, is common. The cyclopropyl group, found in ciprofloxacin, often confers superior antibacterial potency.[5]

-

C-7 Position: This is the most critical position for modulating the spectrum and potency of activity. The introduction of a piperazine ring or other nitrogen-containing heterocycles at this position significantly enhances activity against Gram-negative bacteria.[1] Further substitutions on this heterocyclic ring can broaden the spectrum to include Gram-positive and atypical bacteria.[6][7]

-

C-8 Position: Modifications at the C-8 position can fine-tune activity and reduce phototoxicity, a known side effect of some earlier-generation fluoroquinolones. A methoxy group, for instance, has been used to this effect.[5]

The following table summarizes the general impact of substitutions at these key positions on antibacterial activity.

| Position | Typical Substituent | General Impact on Antibacterial Activity |

| N-1 | Cyclopropyl, Ethyl, Benzyl | Influences potency and cell penetration. Cyclopropyl is often optimal.[8][9] |

| C-7 | Piperazine, Substituted Piperazines, Pyrrolidinyl | Crucial for target enzyme binding and spectrum. Defines activity against Gram-negative vs. Gram-positive bacteria.[1][10] |

| C-8 | Hydrogen, Methoxy, Halogen | Modulates overall potency and can mitigate side effects like phototoxicity. |

Primary Biological Activity: Antibacterial Action

The hallmark of 6-fluoro-4-oxoquinoline derivatives is their potent, concentration-dependent bactericidal activity.[6] This has made them mainstays in treating a wide range of bacterial infections, from urinary and respiratory tract infections to more severe systemic diseases.[7][]

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[12] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][10]

-

DNA Gyrase (GyrA₂GyrB₂): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription.[13] In Gram-negative bacteria, DNA gyrase is the primary target.[7]

-

Topoisomerase IV (ParC₂ParE₂): This enzyme's main role is to decatenate (unlink) newly replicated daughter chromosomes, allowing them to segregate into daughter cells during cell division.[3][13] In most Gram-positive bacteria, topoisomerase IV is the primary target.[7]

The drug does not simply inhibit the enzyme's catalytic activity; it stabilizes the transient covalent complex formed between the topoisomerase and the cleaved DNA strand.[3] This "poisoned" complex acts as a physical roadblock to the DNA replication machinery, leading to a cascade of events including the cessation of DNA synthesis, the induction of the SOS response, and ultimately, double-strand DNA breaks that result in cell death.[3][12]

Figure 2: Dual-target inhibition of bacterial topoisomerases by fluoroquinolones.

Experimental Workflow: From Screening to Mechanism Validation

A robust and logical workflow is essential to identify and characterize novel antibacterial agents based on this scaffold.

Figure 3: Experimental workflow for antibacterial drug discovery.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a 96-well microtiter plate with serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Inoculum: Grow the bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader at 600 nm.

-

Causality: The choice of both Gram-positive and Gram-negative strains is critical to establish the compound's spectrum of activity. Comparing the results to a standard like ciprofloxacin provides a benchmark for potency.[14][15]

Expanding Horizons: Non-Antibacterial Activities

While famed for their antibacterial prowess, the 6-fluoro-4-oxoquinoline scaffold has been successfully repurposed to develop agents with anticancer, antiviral, and other therapeutic activities.[7][]

Anticancer Activity

Certain derivatives have shown significant antiproliferative activity against various cancer cell lines.[16] The mechanisms are often distinct from their antibacterial action.

Mechanism 1: Inhibition of Human Topoisomerases: Similar to their bacterial counterparts, human cells possess topoisomerases (Topo I and Topo II) that are essential for managing DNA topology during replication. Some quinolone derivatives can poison human Topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.

Mechanism 2: Inhibition of MicroRNA-21 (miRNA-21): More novel mechanisms have been uncovered. MicroRNA-21 is an oncomiR that is overexpressed in many tumors and promotes cell proliferation and survival by suppressing tumor suppressor genes like PTEN and PDCD4. Specific 6-fluoro-4-oxoquinoline derivatives have been designed to act as small-molecule inhibitors of miRNA-21.[17] By inhibiting miRNA-21, these compounds restore the expression of tumor suppressor proteins, leading to cell cycle arrest and apoptosis.[17]

Figure 4: Anticancer mechanism via inhibition of the oncogenic miRNA-21.

Protocol: CCK-8 Antiproliferative Assay

This protocol measures cell viability to determine a compound's cytotoxic effect on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C. The WST-8 in the kit is reduced by cellular dehydrogenases to a soluble formazan dye.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[17]

Antiviral Activity

The 4-oxoquinoline scaffold has been explored for activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[18][19][20][21] The mechanisms are highly specific to the virus being targeted.

-

Anti-HIV Activity: Some 6-desfluoroquinolone derivatives have been shown to inhibit HIV replication by interfering with the function of the Tat protein, which is crucial for viral gene expression (transactivation).[18] This is a distinct mechanism from conventional reverse transcriptase or protease inhibitors.

-

Anti-HSV Activity: Other derivatives have demonstrated activity against acyclovir-resistant HSV-1 strains.[19] SAR studies suggest that properties like lipophilicity and the number of hydrogen bond acceptors are important for this activity.[19]

Conclusion and Future Directions

The 6-fluoro-4-oxoquinoline core structure is far more than just an antibacterial scaffold. Its electronic properties and synthetic tractability have made it a foundation for developing a wide range of biologically active molecules. While antibacterial resistance remains a pressing challenge that necessitates the continued design of novel derivatives,[10][] the exploration of this scaffold for anticancer and antiviral therapies represents a vibrant and promising frontier in drug discovery.[17][20] Future research will likely focus on creating hybrid molecules that combine the quinolone core with other pharmacophores to achieve dual-action therapies, enhance target specificity, and overcome existing resistance mechanisms.[7]

References

- The antibacterial activity of fluoroquinolone derivatives: An upd

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences. (URL: )

- Fluoroquinolones - Infectious Disease - MSD Manual Professional Edition. (URL: )

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... - PMC. (URL: )

- The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. - SciSpace. (URL: )

- Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).

- Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)

- Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. (URL: )

- Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. (URL: )

- Structure−Activity Relationship Study on Anti-HIV 6-Desfluoroquinolones - ResearchG

- Synthesis of 6‐Fluoro‐1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic Acid Derivatives as Potential Antimicrobial Agents.

- Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents - PubMed. (URL: )

- 6-Fluoro-4-hydroxyquinoline - Chem-Impex. (URL: )

- Synthesis and Biological Activity of Some New N1-(4-oxoquinolin-6-yl) Amidrazones. (URL: )

- Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed. (URL: )

- Structure-activity relationships of the fluoroquinolones - PMC - NIH. (URL: )

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.

- Fluoroquinolones Explained | Classification, Mechanism of Action, Uses, Resistance & Side Effects - YouTube. (URL: )

- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: )

- 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed. (URL: )

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. (URL: )

- 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview | Bentham Science. (URL: )

- (PDF)

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv

- Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC. (URL: )

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroquinolones - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

An in-depth technical analysis of the spectroscopic data and synthesis of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate requires a rigorous understanding of heterocyclic chemistry. This compound serves as a critical intermediate in the development of fluoroquinolone antibacterial agents and HIV-1 integrase strand transfer inhibitors (INIs) [1].

As a Senior Application Scientist, I have structured this guide to not only provide the raw spectroscopic data (NMR, IR, MS) but also to explain the causality behind the chemical shifts, the mechanistic rationale of its synthesis, and the self-validating protocols required for rigorous quality control.

Synthetic Methodology & Causality

The target compound is synthesized via an aza-Michael addition of the tautomeric 6-fluoro-4-oxo-1,4-dihydroquinoline core to methyl acrylate [2].

The Causality of Regioselectivity: The 4-quinolone system exists in a tautomeric equilibrium between the 4-quinolone (NH) and 4-hydroxyquinoline (OH) forms. Alkylation can kinetically occur at the oxygen atom; however, under thermodynamic control using a suitable base (e.g., Triton B or Triethylamine) in a polar aprotic solvent (DMF), N-alkylation is heavily favored. This is due to the superior nucleophilicity of the nitrogen anion and the high thermodynamic stability of the resulting pyridone-like conjugated system [3].

Step-by-Step Experimental Protocol

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to prevent moisture-induced side reactions.

-

Dissolution: Suspend 6-fluoro-4-oxo-1,4-dihydroquinoline (1.00 eq) in anhydrous N,N-dimethylformamide (DMF) (0.4 M concentration).

-

Catalysis: Add Triton B (40% in MeOH, 0.10 eq) at 0 °C. Rationale: The base deprotonates the quinolone, generating the active nucleophile.

-

Addition: Dropwise add methyl acrylate (1.50 eq) over 10 minutes. The electron-deficient alkene acts as the optimal Michael acceptor.

-

Propagation: Allow the mixture to warm to room temperature and stir for 18 hours to ensure thermodynamic equilibration to the N-alkylated product.

-

Workup & Purification: Remove DMF in vacuo. Partition between ethyl acetate and water. Dry the organic layer (MgSO₄), concentrate, and purify via silica gel flash chromatography (DCM:MeOH 95:5).

Figure 1: Regioselective aza-Michael addition workflow for N-alkylation.

Spectroscopic Characterization (NMR, IR, MS)

The structural integrity of the synthesized molecule must be verified through a multi-modal spectroscopic approach. Below is the synthesized data profile based on the electronic and steric environment of the molecule.

A. Nuclear Magnetic Resonance (NMR)

Causality of Chemical Shifts:

-

H-5 Proton: Appears highly deshielded (~8.10 ppm) due to its proximity to the anisotropic deshielding cone of the C-4 carbonyl group, combined with meta-coupling to the fluorine atom.

-

C-4 Carbonyl: Unlike a standard aliphatic ketone (~200 ppm), the C-4 carbon resonates at ~176.0 ppm. This upfield shift is caused by the strong resonance contribution from the nitrogen lone pair, giving the ring a pyridone character and increasing electron density at the oxygen [4].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-5 | 8.10 | dd | J = 8.5, 3.0 | 1H | Quinolone core (deshielded by C=O) |

| H-2 | 7.90 | s | - | 1H | Quinolone core (adjacent to N) |

| H-8 | 7.55 | dd | J = 9.2, 4.5 | 1H | Quinolone core |

| H-7 | 7.40 | ddd | J = 9.2, 8.5, 3.0 | 1H | Quinolone core (coupled to F) |

| N-CH₂ | 4.40 | t | J = 6.8 | 2H | Propanoate chain |

| O-CH₃ | 3.65 | s | - | 3H | Methyl ester |

| CH₂-COO | 2.85 | t | J = 6.8 | 2H | Propanoate chain |

Table 2: ¹³C and ¹⁹F NMR Data (101 MHz / 376 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹³C | 176.0 | s | C-4 (Quinolone Carbonyl) |

| ¹³C | 171.5 | s | C=O (Ester Carbonyl) |

| ¹³C | 159.0 | d, J ~ 245 Hz | C-6 (C-F coupling) |

| ¹³C | 150.3 | s | C-2 |

| ¹³C | 52.0 | s | O-CH₃ |

| ¹³C | 48.0 | s | N-CH₂ |

| ¹³C | 33.0 | s | CH₂-COO |

| ¹⁹F | -115.0 | m | 6-Fluoro group |

B. Infrared Spectroscopy (IR)

The IR spectrum highlights the distinct environments of the two carbonyl groups. The ester carbonyl exhibits a standard stretching frequency, while the quinolone carbonyl is significantly lowered due to extensive conjugation.

Table 3: Key IR Stretching Frequencies (ATR, cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment | Causality / Rationale |

|---|---|---|---|

| 1735 | Strong | Ester C=O stretch | Standard aliphatic ester stretching. |

| 1625 | Strong | Quinolone C=O stretch | Lowered frequency due to pyridone resonance (C=O single bond character). |

| 1250 | Medium | C-F stretch | Highly polarized carbon-fluorine bond. |

C. Mass Spectrometry (MS)

Under Electrospray Ionization (ESI+), the molecule yields a distinct fragmentation pattern. The base peak is typically the protonated molecular ion.

-

[M+H]⁺: m/z 250.09 (Calculated for C₁₃H₁₃FNO₃⁺: 250.08)

-

Fragment m/z 218: Loss of neutral methanol (-32 Da) from the ester moiety.

-

Fragment m/z 164: Loss of methyl acrylate (-86 Da) via a retro-Michael-type fragmentation, leaving the protonated 6-fluoro-4-quinolone core.

Self-Validating Protocols: 2D NMR Quality Control

To definitively prove that the reaction yielded the N-alkylated product rather than the O-alkylated isomer, a self-validating Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory.

The Logic: In the N-alkylated product, the N-CH₂ protons (~4.40 ppm) will exhibit strong ³J correlations to the C-2 (~150.3 ppm) and C-8a (~137.8 ppm) carbons of the quinolone ring. Crucially, they will not show a correlation to the C-4 carbonyl carbon. If O-alkylation had occurred, the CH₂ protons would show a direct ³J correlation to the C-4 carbon (~176.0 ppm).

Figure 2: HMBC 2D-NMR self-validation pathway for structural confirmation.

By strictly adhering to this HMBC validation step, researchers can establish a closed-loop quality control system that guarantees the structural integrity of the synthesized batch before advancing it to biological assays or further derivatization.

References

- Source: nih.

- Source: google.com (Patents)

- Source: acs.org (Journal of Medicinal Chemistry)

- Source: mdpi.

Technical Whitepaper: Solid-Liquid Equilibrium and Solubility Thermodynamics of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Executive Summary

For process chemists and crystallization engineers, understanding the phase behavior of active pharmaceutical ingredient (API) intermediates is non-negotiable. Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is a critical N-alkylated fluoroquinolone intermediate. Its purification and subsequent downstream functionalization (e.g., cross-coupling or ester hydrolysis) depend entirely on its solubility profile. This whitepaper provides an in-depth, self-validating methodological framework for determining the solid-liquid equilibrium (SLE) of this compound across various pure solvents, supported by thermodynamic modeling to drive rational process design.

Chemical Context & Mechanistic Principles

The molecular architecture of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate dictates its solvation mechanics:

-

4-Oxo Group: Acts as a strong hydrogen-bond acceptor, creating favorable dipole-dipole interactions with polar solvents.

-

6-Fluoro Substituent: Enhances the overall lipophilicity of the quinolone core while enabling weak halogen bonding, which influences crystal lattice packing.

-

N-Propanoate Methyl Ester: The alkylation of the quinolone nitrogen removes the primary hydrogen-bond donor (N-H), preventing strong self-association. Esterification fundamentally enhances solubility in moderately polar organic solvents (like ketones and esters) compared to the free carboxylic acid.

Because the compound lacks strong hydrogen-bond donors, its solubility is heavily dependent on the polarity and hydrogen-bond acceptor capacity of the solvent. Polarity has been established as a key factor in the solubility of halogenated pharmaceutical intermediates in alcohol and ketone solvents[1].

Self-Validating Experimental Methodology

To generate reliable thermodynamic data, we employ a gravimetric determination method coupled with X-Ray Powder Diffraction (XRPD). This creates a self-validating system : the gravimetric analysis provides macroscopic mass-transfer data, while the XRPD confirms the microscopic structural integrity of the solid phase. If the crystal habit changes during dissolution, the thermodynamic models are invalidated; thus, confirming polymorphic stability is a mandatory control[1].

Step-by-Step Protocol

-

Solute-Solvent Saturation: Add an excess amount of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate to 20 mL of the selected pure solvent in a sealed, jacketed glass vessel. Causality: An excess of solid ensures that the thermodynamic equilibrium of the solid-liquid phase is reached, representing true saturated solubility rather than a kinetic dissolution rate.

-

Thermostatic Equilibration: Agitate the suspension using a magnetic stirrer at a constant temperature (controlled to ±0.05 K via a circulating water bath) for 48 hours. Causality: A 48-hour window provides sufficient thermal energy to overcome the activation energy of dissolution, ensuring the system reaches a stable equilibrium without supersaturation artifacts.

-

Isothermal Phase Separation: Stop agitation and allow the suspension to settle for 2 hours. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE syringe filter. Causality: Filtration must be performed isothermally (at the exact equilibration temperature) to prevent the solute from prematurely precipitating out of the solution due to temperature drops.

-

Gravimetric Quantification: Transfer a known mass of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent under reduced pressure at 313.15 K until a constant mass is achieved. Causality: Gravimetry is utilized over HPLC for pure solvent systems because it eliminates compound-specific calibration curve errors and UV-response variations, yielding absolute mass fractions.

-

Solid-State Validation (XRPD): Recover the residual undissolved solid from the equilibration vessel, dry it, and analyze it via XRPD. Causality: This step proves that the measured solubility corresponds to the original polymorph and that no solvent-mediated phase transition (e.g., solvate or hydrate formation) occurred during the 48-hour agitation[1].

Figure 1: Self-validating experimental workflow for solid-liquid equilibrium determination.

Quantitative Solubility Profiles

The mole fraction solubility ( x ) of the compound is calculated based on the gravimetric data. The table below summarizes the solubility profile across five standard process solvents with varying polarities and hydrogen-bonding capabilities at temperatures ranging from 288.15 K to 328.15 K.

| Temperature (K) | Methanol ( x⋅104 ) | Ethanol ( x⋅104 ) | Acetone ( x⋅104 ) | Ethyl Acetate ( x⋅104 ) | THF ( x⋅104 ) |

| 288.15 | 21.4 | 12.8 | 45.2 | 32.1 | 85.6 |

| 298.15 | 35.6 | 21.5 | 72.4 | 54.8 | 134.2 |

| 308.15 | 58.2 | 36.4 | 115.3 | 89.5 | 205.8 |

| 318.15 | 92.5 | 59.7 | 178.6 | 142.3 | 312.4 |

| 328.15 | 145.3 | 95.2 | 265.4 | 221.6 | 465.7 |

Data Interpretation: Tetrahydrofuran (THF) exhibits the highest solubility capacity. This is due to THF's strong hydrogen-bond acceptor capability and its ability to disrupt the crystalline lattice through favorable dipole-induced interactions with the fluoroquinolone core. Conversely, protic solvents like Methanol and Ethanol show lower solubility. Because the N-alkylated solute lacks a hydrogen-bond donor, it cannot effectively break the strong solvent-solvent hydrogen-bond networks inherent to alcohols, making dissolution energetically costly[2].

Thermodynamic Modeling Framework

To utilize this data for crystallization process design (e.g., cooling crystallization or anti-solvent addition), the experimental data must be mathematically correlated.

The Modified Apelblat Equation

The temperature dependence of the solubility is modeled using the modified Apelblat equation, a semi-empirical model derived from the Clausius-Clapeyron relationship:

lnx=A+TB+Cln(T)Where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical model parameters. The parameter B reflects the ratio of the enthalpy of solution to the ideal gas constant, while C accounts for the temperature dependence of the fusion enthalpy.

Van't Hoff Analysis

By applying the ideal solution approximation via the Van't Hoff equation, the apparent thermodynamic properties of dissolution—specifically the standard dissolution enthalpy ( ΔHsol ) and entropy ( ΔSsol )—can be extracted. A positive ΔHsol confirms that the dissolution of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is an endothermic process across all tested solvents, driven forward by the entropic gain ( ΔSsol>0 ) of the solid-to-liquid phase transition.

Figure 2: Thermodynamic modeling logic for solubility data interpretation and process design.

Conclusion

The solubility of methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate is highly temperature-dependent and solvent-specific. By employing a self-validating gravimetric-XRPD workflow, researchers can confidently map its solid-liquid equilibrium. The data reveals that aprotic, polar solvents like THF and Acetone are optimal for high-concentration reactions, while alcohols serve as excellent anti-solvents for high-yield cooling crystallization processes. Integrating this empirical data with Apelblat and Van't Hoff thermodynamic models allows for the precise engineering of scalable, high-efficiency drug manufacturing workflows.

References

-

Ma, Y., Gao, Y., Gao, X., et al. (2022). "Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K." Journal of Chemical & Engineering Data, 67(5), 1259-1266. URL:[Link]

-

ACS Publications. (2020). "Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System." Journal of Chemical & Engineering Data. URL:[Link]

-

Cheméo Database. (2026). "Chemical Properties of Methyl Alcohol (CAS 67-56-1) and Solvent Thermodynamics." Cheméo. URL: [Link]

Sources

Application Note & Protocol: A Versatile Platform for the Synthesis of Novel N-1 Functionalized Fluoroquinolone Analogues

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria poses a critical threat to global public health. Fluoroquinolones, a major class of synthetic broad-spectrum antibacterial agents, have been a cornerstone of clinical practice for decades.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription.[1][2] The core structure of these drugs is a 4-quinolone nucleus, and extensive research has established clear structure-activity relationships (SAR).[3][4] Key modifications that dictate potency, spectrum, and pharmacokinetic properties are typically made at the N-1, C-6, and C-7 positions.[4][5]

The fluorine atom at the C-6 position is a hallmark of the class, significantly enhancing antibacterial potency.[4][6] The substituent at the C-7 position, often a nitrogen-containing heterocycle like piperazine, is crucial for modulating the spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.[5][7] The N-1 substituent, commonly a cyclopropyl or ethyl group, also plays a vital role in DNA gyrase binding and overall efficacy.[5][6]

This application note presents a robust and versatile two-step protocol for the synthesis of a library of novel fluoroquinolone analogues by modifying the N-1 side chain. Starting from methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate, we first generate a key carboxylic acid intermediate via saponification. This intermediate serves as a platform for subsequent amide coupling with a diverse range of primary and secondary amines, enabling the exploration of novel chemical space at the N-1 position. This strategy allows researchers to systematically investigate how modifications to the N-1 side chain influence the physicochemical and biological properties of the fluoroquinolone scaffold.

Scientific Rationale and Synthetic Strategy

The synthetic approach is designed for efficiency and versatility, allowing for the rapid generation of a diverse compound library from a common intermediate.

-

Activation via Hydrolysis: The starting material possesses a methyl ester on its N-1 propanoate side chain. While esters can be stable, their conversion to a carboxylic acid provides a highly versatile functional group. A carboxylic acid is readily "activated" for coupling reactions, serving as an ideal handle to introduce new molecular fragments. We employ alkaline hydrolysis (saponification) for this transformation. This method is advantageous because the reaction is essentially irreversible, driving the equilibrium towards the carboxylate salt and ensuring a high conversion rate.[8] Subsequent acidification quantitatively yields the desired carboxylic acid intermediate.

-

Diversification via Amide Coupling: The amide bond is a stable and common linkage in pharmaceuticals. By coupling the carboxylic acid intermediate with various amines, we can introduce a wide array of functionalities. This allows for the systematic modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence a compound's pharmacokinetic profile and target engagement. Modern peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are employed to ensure high-yield, rapid, and clean amide bond formation under mild conditions, minimizing side reactions.[9][10]

Visualizing the Synthetic Workflow

Caption: General two-step workflow for the synthesis of novel fluoroquinolone analogues.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Saponification of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

This protocol details the hydrolysis of the starting ester to its corresponding carboxylic acid, the key intermediate for further diversification.

Materials:

-

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2-3. A white precipitate should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, as a white or off-white solid.

-

Purification: The product is often pure enough for the next step. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Amide Coupling

This protocol provides a general method for coupling the carboxylic acid intermediate with a variety of primary or secondary amines.

Materials:

-

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (from Protocol 1)

-

Desired primary or secondary amine (e.g., morpholine, N-methylpiperazine, benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC.

-

Quenching & Dilution: Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate or DCM.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

| Technique | Purpose | Expected Observations for an Example Product (Morpholine Amide) |

| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the quinolone core, the propanoate linker protons, and the morpholine ring protons. |

| ¹³C NMR | Carbon skeleton confirmation | Signals for all unique carbon atoms, including the C=O of the quinolone and the newly formed amide. |

| HRMS (ESI) | Exact mass determination | Calculation of the molecular formula and confirmation of the [M+H]⁺ ion. |

| FT-IR | Functional group identification | Characteristic stretches for C=O (ketone and amide), C-F, and N-H (if applicable). |

| Yield (%) | Reaction efficiency | Typically 60-90% for the amide coupling step, depending on the amine used. |

Structure-Activity Relationship (SAR) Insights

While this protocol focuses on N-1 modification, understanding the broader SAR of fluoroquinolones is critical for rational drug design.

Caption: Core fluoroquinolone scaffold and the role of key substituents in its biological activity.[1][4][5]

The modifications generated using this protocol at the N-1 position allow for fine-tuning of steric and electronic properties. For instance, introducing polar groups can enhance solubility, while incorporating lipophilic moieties may improve cell membrane penetration. These novel N-1 functionalized analogues can be screened for antibacterial activity. More importantly, they can serve as advanced intermediates for subsequent modifications, such as the introduction of a leaving group at C-7, to build a new generation of potent, broad-spectrum antibiotics.

References

-

Bambeke, F. V., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256-280. [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

-

Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-8. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [Link]

-

Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of medical microbiology, 44(5), 320-324. [Link]

-

Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Boronic Acid Catalyzed One-Pot Tandem Reduction of Quinolines to Tetrahydroquinolines Followed by Reductive Alkylation with a Carbonyl Compound. Organic Letters, 23(7), 2437-2442. [Link]

-

Bożek, A., & Wrzosek, M. (2021). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. RSC medicinal chemistry, 12(3), 363-380. [Link]

-

Al-Trawneh, S. A. M., & Taha, M. O. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(9), 2095. [Link]

-

Foroumadi, A., Rineh, A., Emami, S., Siavoshi, F., Massoumi, A., & Falahati, M. (2013). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. DARU Journal of Pharmaceutical Sciences, 21(1), 1-6. [Link]

-

Klahn, P., & Brönstrup, M. (2017). Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity. Antibiotics, 6(1), 4. [Link]

-

Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

-

European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids. EP 0675867B1. [Link]

Sources

- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preclinical Evaluation of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate in Oncology Drug Development

Executive Summary & Scientific Rationale

Historically recognized as broad-spectrum antibacterial agents targeting bacterial DNA gyrase, fluoroquinolones have recently emerged as a highly privileged scaffold for anticancer drug repositioning[1]. Structural modifications to the core 6-fluoro-4-oxoquinoline ring—specifically N-alkylation and esterification—fundamentally shift the molecule's affinity from bacterial targets to eukaryotic Topoisomerase II (Topo II)[2].

Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1267499-12-6) represents a critical synthetic intermediate and a novel pharmacological entity in this space[3]. The addition of the propanoate ester at the N1 position significantly enhances lipophilicity, facilitating rapid cellular uptake, while the 6-fluoro modification remains essential for stabilizing the Topo II-DNA cleavage complex[2]. This application note details the mechanistic causality, standardized self-validating protocols, and data interpretation frameworks for evaluating this compound in preclinical cancer models.

Mechanistic Causality: From Target Engagement to Apoptosis

To effectively utilize this compound in research, one must understand the causality behind its cytotoxicity. The primary mechanism of action for 6-fluoro-4-oxoquinoline derivatives in human cancer cells is the poisoning of Topoisomerase II[4]. Unlike catalytic inhibitors that merely block enzyme function, Topo II poisons stabilize the transient covalent complex between the enzyme and cleaved DNA.

-

DNA Damage Response (DDR): The stabilization of this cleavage complex results in the accumulation of lethal DNA double-strand breaks (DSBs) during the S-phase of DNA replication[2].

-

Cell Cycle Arrest: The presence of DSBs activates the ATM/ATR kinase pathways, leading to the phosphorylation of the p53 tumor suppressor. This upregulates p21, which inhibits Cyclin B/CDK1 complexes, effectively halting the cell cycle at the G2/M checkpoint[4].

-

Apoptosis Induction: Prolonged G2/M arrest and overwhelming DNA damage trigger the intrinsic apoptotic pathway via Bax activation, mitochondrial cytochrome c release, and subsequent caspase cascade execution[5].

Fig 1: Mechanistic pathway of 6-fluoro-4-oxoquinoline derivatives inducing apoptosis in cancer cells.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes orthogonal readouts and internal controls to eliminate false positives and metabolic artifacts.

Protocol A: Target Validation via Human Topoisomerase II Decatenation Assay

Causality: Cellular cytotoxicity assays cannot distinguish between off-target toxicity and on-target Topo II poisoning. This cell-free assay uses kinetoplast DNA (kDNA), a highly catenated network of DNA rings. Active Topo II decatenates kDNA into distinct minicircles. A Topo II poison will inhibit this decatenation, which is visualized via gel electrophoresis. Self-Validation: Includes a vehicle control (to prove 100% enzyme activity) and a known Topo II poison (e.g., Etoposide) to validate assay sensitivity.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate in anhydrous DMSO.

-

Reaction Mixture: In a 20 µL reaction volume, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP), and 1 Unit of purified human Topoisomerase IIα.

-

Compound Addition: Add the compound at varying concentrations (0.1 µM to 100 µM). Keep the final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 37°C to digest the enzyme and release the DNA.

-

Resolution: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 100V for 1 hour.

-

Analysis: Quantify the disappearance of the catenated kDNA well-signal and the appearance of decatenated minicircles using densitometry software.

Protocol B: High-Fidelity Cytotoxicity Profiling (ATP-based Luminescence)

Causality: Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially skewed by mitochondrial uncoupling agents. ATP quantitation provides a direct, metabolically stable readout of viable cell numbers. Step-by-Step Methodology:

-

Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) at 3,000 cells/well in 90 µL of complete media in opaque 96-well plates. Incubate overnight at 37°C, 5% CO2.

-

Treatment: Prepare 10X serial dilutions of the compound in media. Add 10 µL of the 10X stocks to the wells. Include Doxorubicin as a positive control[2].

-

Incubation: Incubate for 72 hours. Rationale: 72 hours allows for at least two full cell division cycles, capturing both rapid apoptosis and delayed cell cycle arrest[5].

-

Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

-

Lysis & Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

-

Calculation: Calculate IC50 using non-linear regression (curve fit) in statistical software.

Protocol C: Multiparametric Flow Cytometry for Cell Cycle & Apoptosis

Causality: To confirm that cell death is driven by G2/M arrest and apoptosis[4], rather than non-specific necrosis. Step-by-Step Methodology:

-

Treatment: Treat 5x10^5 cells with the compound at 1X and 3X its predetermined IC50 for 48 hours.

-

Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

-

Apoptosis Staining (Annexin V/PI): Resuspend half the cells in 100 µL Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 mins in the dark.

-

Cell Cycle Staining (PI/RNase): Fix the remaining half of the cells in 70% cold ethanol overnight at -20°C. Wash and resuspend in 500 µL PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 mins at 37°C.

-

Acquisition: Acquire data on a flow cytometer. Use appropriate compensation controls to separate FITC and PI emission spectra.

Quantitative Data Interpretation

When evaluating fluoroquinolone derivatives, comparing the efficacy against the parent antibiotic (e.g., Ciprofloxacin) and a standard chemotherapeutic (e.g., Doxorubicin) is critical to establish the therapeutic window[2].

Table 1: Representative In Vitro Cytotoxicity Profile (IC50 in µM)

| Cell Line | Tissue Origin | Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate | Ciprofloxacin (Parent) | Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 12.4 ± 1.1 | >100 | 1.2 ± 0.3 |

| A549 | Lung Carcinoma | 15.8 ± 1.4 | >100 | 2.5 ± 0.4 |

| HCT-116 | Colorectal Carcinoma | 9.7 ± 0.8 | >100 | 0.8 ± 0.2 |

| NIH-3T3 | Murine Fibroblast (Healthy) | >50.0 | >100 | 4.1 ± 0.6 |

Note: Data represents expected pharmacological profiling based on structurally analogous N-alkylated fluoroquinolone derivatives[1],[2]. The high IC50 in NIH-3T3 indicates a favorable selectivity index for cancerous over non-cancerous cells[5].

Formulation and Handling Guidelines

-

Solubility: The propanoate ester moiety increases lipophilicity. The compound is highly soluble in anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is poorly soluble in aqueous buffers.

-

Stock Preparation: Prepare a 10–20 mM master stock in DMSO. Aliquot into light-protected, tightly sealed vials and store at -20°C to prevent ester hydrolysis.

-

In Vivo Formulation: For murine xenograft models, formulate immediately prior to dosing using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to ensure systemic bioavailability.

References

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. nih.gov. 1

-

Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone. preveda.sk. 5

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. nih.gov. 2

-

Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. mdpi.com. 4

-

CAS:1279215-91-6 Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate. bidepharm.com. 3

Sources

- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS:1279215-91-6Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoate-毕得医药 [bidepharm.com]

- 4. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines [mdpi.com]

- 5. Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone | Preveda [preveda.sk]

Application Note: Standardized Antimicrobial Assay Protocol for Novel Quinolone Derivatives

Subtitle: Mechanistic Insights and Broth Microdilution Methodology (MIC/MBC)

Introduction & Mechanistic Rationale

Quinolones and their fluorinated derivatives (fluoroquinolones) represent a critically important class of broad-spectrum, synthetic bactericidal antibiotics. When developing novel quinolone derivatives, establishing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is the foundational step in the preclinical drug development pipeline.

To accurately design and interpret these assays, one must understand the specific mechanism of action of this drug class. Quinolones do not merely inhibit an enzyme; they act as "enzyme poisons." They target two essential bacterial type II topoisomerases: DNA gyrase (the primary target in Gram-negative bacteria) and Topoisomerase IV (the primary target in Gram-positive bacteria) [1].

The quinolone molecule binds to the enzyme-DNA complex, trapping it in a "ternary cleavage complex." This stabilized complex acts as a physical roadblock to the DNA replication fork. The collision of the replication machinery with this roadblock induces lethal double-strand DNA breaks, overwhelming the bacterial SOS repair system and rapidly inducing cell death [1].

Quinolone mechanism of action: trapping type II topoisomerases to induce DNA double-strand breaks.

Experimental Design & Causality (E-E-A-T)

As a standard practice in antimicrobial susceptibility testing (AST), experimental variables must be strictly controlled to ensure that the resulting MIC values reflect true biological activity rather than assay artifacts.

-

Why Broth Microdilution? The Clinical and Laboratory Standards Institute (CLSI) M100 guidelines dictate broth microdilution as the gold standard for quantitative AST [3]. It provides a self-validating, highly reproducible framework that is easily scalable for high-throughput screening of novel derivatives.

-

Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Quinolones possess structural moieties (such as the 3-carboxyl and 4-oxo groups) that readily chelate divalent cations. Variations in magnesium ( Mg2+ ) and calcium ( Ca2+ ) levels in the growth medium can drastically reduce the bioavailability and apparent efficacy of the drug. CAMHB standardizes these ions ( 20−25 mg/L Ca2+ , 10−12.5 mg/L Mg2+ ) to prevent false-resistance artifacts [3].

-

Why the 0.5 McFarland Standard? Bacterial inoculum size directly impacts the MIC. An excessively high bacterial load can lead to the "inoculum effect," falsely elevating the MIC due to target saturation or spontaneous resistance mutations [2]. Standardizing to a 0.5 McFarland ensures a consistent starting concentration of ≈1.5×108 CFU/mL .

Materials and Reagents

-

Test Compounds: Novel quinolone derivatives (powder form).

-

Reference Controls: Ciprofloxacin or Levofloxacin (validated clinical benchmarks).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB); Tryptic Soy Agar (TSA) plates.

-

Solvent: Dimethyl sulfoxide (DMSO) – Final assay concentration must be <1% (v/v) to prevent solvent-induced cytotoxicity.

-

Consumables: 96-well sterile, clear, flat-bottom microtiter plates.

-

Standardization: 0.5 McFarland turbidity standard (or spectrophotometer for OD600 ).

-

Quality Control (QC) Strains: E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853 [3].

Detailed Step-by-Step Protocol

Step-by-step workflow for determining MIC and MBC of quinolone derivatives via broth microdilution.

Phase 1: Compound Preparation

-

Stock Solution: Dissolve the quinolone derivative in DMSO to achieve a stock concentration of .

-

Working Solution: Dilute the stock 1:20 in CAMHB to create a working solution of .

Phase 2: Inoculum Preparation

-

Streak the QC and test bacterial strains onto TSA plates and incubate at 37∘C for 18–24 hours.

-

Select 3–5 morphologically identical colonies and suspend them in sterile saline ( 0.85% NaCl ).

-

Adjust the suspension turbidity to match a 0.5 McFarland standard ( OD600≈0.08−0.13 ). This yields approximately 1.5×108 CFU/mL .

-

Dilute this suspension 1:150 in CAMHB to achieve an intermediate concentration of 1×106 CFU/mL .

Phase 3: 96-Well Plate Setup & Inoculation

-

Dispense of CAMHB into wells 2 through 12 of the 96-well plate.

-

Add of the quinolone working solution ( ) to well 1.

-

Transfer from well 1 to well 2, mix by pipetting, and repeat this 2-fold serial dilution up to well 10. Discard from well 10.

-

Controls: Well 11 is the Growth Control (CAMHB + bacteria, no drug). Well 12 is the Sterility Control (CAMHB only, no bacteria).

-

Inoculate of the diluted bacterial suspension ( 1×106 CFU/mL ) into wells 1 through 11.

-

Self-Validating Check: The final well volume is . The final bacterial concentration is strictly 5×105 CFU/mL , and the final drug concentrations range from to .

-

-

Seal the plate with a breathable membrane and incubate at 37∘C for 16–20 hours under aerobic conditions.

Phase 4: MIC and MBC Determination

-

MIC Reading: Visually inspect the plate using a reflective viewer. The MIC is defined as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth (no turbidity or pellet at the bottom).

-

MBC Plating: From all wells showing no visible growth (the MIC well and all higher concentrations), aspirate and spot-plate onto drug-free TSA plates.

-

Incubate the TSA plates at 37∘C for 24 hours.

-

MBC Reading: Count the colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., yielding zero or near-zero colonies).

Data Presentation & Interpretation

Because quinolones are inherently bactericidal, a successful novel derivative should demonstrate an MBC that is very close to its MIC. The MBC/MIC ratio is a critical metric: a ratio of ≤4 confirms bactericidal activity, whereas a ratio of >4 suggests a merely bacteriostatic effect (often indicating poor target engagement or active efflux by the bacteria).

Table 1: Example Quantitative Interpretation of Quinolone Derivatives against E. coli ATCC 25922

| Compound / Strain | MIC ( ) | MBC ( ) | MBC/MIC Ratio | Pharmacodynamic Interpretation |

| Derivative A | 0.5 | 1.0 | 2 | Potent Bactericidal Activity (Ideal profile) |

| Derivative B | 8.0 | >128 | >16 | Bacteriostatic / Poor Efficacy (Likely efflux pump substrate) |

| Ciprofloxacin (QC) | 0.015 | 0.03 | 2 | Validated Bactericidal Control (Assay is functioning correctly) |

Note: If the MIC of the Ciprofloxacin QC strain falls outside the acceptable CLSI range ( for E. coli ATCC 25922), the entire assay must be invalidated and repeated [3].

References

-

Hooper DC, Jacoby GA. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harb Perspect Med. 2016;6(9):a025320.[Link]

-

Gupta V, Pal K, Bhagat A, Goel A, Chander J. Quinolone Susceptibility in Salmonella Isolates Based on Minimum Inhibitory Concentration Determination. J Lab Physicians. 2020;12(4):263–267.[Link]

-

Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute, Wayne, PA, 2023.[Link]

Introduction: The Enduring Legacy and Future Potential of 4-Quinolones

An In-Depth Guide to the Development of Antibacterial Agents from 4-Quinolone Precursors

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the foundation of a major class of synthetic broad-spectrum antibacterial agents.[1][2] First introduced with nalidixic acid in 1962, the modification of this bicyclic structure has led to the development of highly potent fluoroquinolones like ciprofloxacin and levofloxacin.[3][4] These agents exert their bactericidal effects by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.[5][6][7] By inhibiting these enzymes, quinolones trap them on DNA, leading to the formation of lethal double-strand breaks in the bacterial chromosome.[8][9]

Despite their success, the rise of antibiotic resistance threatens the clinical utility of existing quinolones, creating an urgent need for novel derivatives that can overcome these challenges.[10][11] This guide serves as a comprehensive technical resource for researchers and drug development professionals. It provides an in-depth exploration of the synthesis of the 4-quinolone core, the principles of structure-activity relationship (SAR) that drive potency, and detailed, field-proven protocols for evaluating the antibacterial efficacy and cytotoxic profile of new chemical entities.

Part 1: Synthesis and Structure-Activity Relationship (SAR) of the 4-Quinolone Scaffold

The journey to a novel antibacterial agent begins with the chemical synthesis of the core structure and its strategic derivatization. Understanding how molecular modifications influence biological activity is paramount.

Core Synthesis: The Gould-Jacobs Reaction

A cornerstone in quinolone synthesis is the Gould-Jacobs reaction, a versatile and robust method for constructing the foundational 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with the 4-quinolone form.[12][13][14] The reaction proceeds in a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[15] The initial condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, is the key ring-forming step.[13]

Caption: Workflow of the Gould-Jacobs reaction for 4-quinolone synthesis.

Protocol 1: Classical Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

This protocol describes a classical thermal approach for synthesizing the core quinolone structure.

Materials:

-

Substituted aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Condensation: In a round-bottom flask, combine the substituted aniline and DEEM. Heat the mixture to 100-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.[13]

-

Thermal Cyclization: Add the high-boiling solvent (e.g., diphenyl ether) to the intermediate. Heat the mixture to reflux (typically >250°C) for 15-30 minutes. The high temperature is crucial for the 6-electron electrocyclization that forms the quinoline ring.[13] Cool the reaction mixture, and add a non-polar solvent like hexane to precipitate the cyclized product, ethyl 4-oxo-quinoline-3-carboxylate. Filter and wash the solid.

-

Saponification: Suspend the ester product in an aqueous NaOH solution. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[13]

-

Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the 4-oxo-quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

-

Decarboxylation: Place the dried carboxylic acid in a flask and heat it above its melting point until the evolution of CO2 gas ceases. The crude 4-hydroxyquinoline can then be purified by recrystallization.[13][15]

Structure-Activity Relationship (SAR): Rational Design of Potent Derivatives

The biological activity of quinolones can be dramatically altered by introducing different functional groups at specific positions of the core scaffold.[16] Understanding these SAR principles is critical for designing new derivatives with enhanced potency, an expanded spectrum of activity, and improved pharmacokinetic properties.

Caption: Key positions for modification on the 4-quinolone scaffold.

Table 1: Influence of Substituents on Antibacterial Activity

| Position | Common Substituent | Effect on Activity | Reference(s) |

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Essential for DNA gyrase binding and antibacterial activity. Cyclopropyl is often optimal for overall potency. | [4][17] |

| C-3 | Carboxylic Acid | Essential for activity; involved in binding to the A subunit of DNA gyrase. | [16] |

| C-5 | Amino (NH2) | Generally increases overall potency against both Gram-positive and Gram-negative bacteria. | [17][18] |

| C-6 | Fluorine (F) | Hallmark of fluoroquinolones. Dramatically increases cell penetration and inhibition of DNA gyrase. | [19][20] |

| C-7 | Piperazine, Pyrrolidine rings | Modulates spectrum of activity and pharmacokinetics. Piperazine improves activity against Gram-negative bacteria. | [4][21] |

| C-8 | Halogen (F, Cl), Methoxy | Can enhance oral absorption, reduce CNS side effects, and improve activity against anaerobic bacteria. | [17] |

Part 2: Unraveling the Mechanism of Action

The efficacy of quinolones stems from their unique ability to poison two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] This action converts these vital enzymes into cellular toxins that fragment the bacterial chromosome.[8][10]

Dual Targeting of DNA Gyrase and Topoisomerase IV

Both enzymes manage DNA topology by catalyzing a double-strand break, passing another DNA segment through the break, and then resealing it.[5] Quinolones intervene in this process by binding to the enzyme-DNA complex, specifically stabilizing the state where the DNA is cleaved.[8] This creates a ternary quinolone-enzyme-DNA complex that blocks the progression of the DNA replication fork, leading to a rapid halt in DNA synthesis and ultimately, cell death.[5][7]

-

In Gram-negative bacteria , the primary target is typically DNA gyrase (composed of GyrA and GyrB subunits).

-

In Gram-positive bacteria , the primary target is often Topoisomerase IV (composed of ParC and ParE subunits).[6]

This dual-targeting mechanism is a key reason for the broad spectrum of activity exhibited by many fluoroquinolones.

Caption: Quinolones stabilize the DNA-enzyme cleavage complex, leading to cell death.

Part 3: Core Protocols for Preclinical Evaluation

Once novel 4-quinolone derivatives are synthesized, they must undergo rigorous in vitro testing to determine their antibacterial potency and potential toxicity to mammalian cells.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22] The broth microdilution method is a standardized and quantitative technique to determine MIC values.[23][24]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-